3-Hydroxy-3-methylheptanoic acid
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Overview
Description
3-Hydroxy-3-methylheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the hydrolysis of 3-hydroxy-3-methylheptanoyl chloride, which can be prepared by reacting this compound with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Methylheptanone or 3-methylheptanal
Reduction: 3-Hydroxy-3-methylheptanol
Substitution: 3-Hydroxy-3-methylheptanoyl chloride
Scientific Research Applications
3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylpentanoic acid
Uniqueness
3-Hydroxy-3-methylheptanoic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a longer carbon chain, which can influence its solubility, boiling point, and other physical properties. Its unique structure also affects its interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160595-71-1 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
UPHHAMJAKDJQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
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